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Introduction to 4-Hydroxyhexenal and Lipid Metabolism

4-Hydroxyhexenal (4-HHE) is a reactive aldehyde produced through the peroxidation of omega-3
polyunsaturated fatty acids (PUFAs), particularly docosahexaenoic acid (DHA) [1]. Under normal
physiological conditions, 4-HHE exists at submicromolar concentrations (<0.1-0.3 pM), but its levels can
rise dramatically to 10 pM or higher under conditions of oxidative stress [2]. This electrophilic compound
can form covalent adducts with various biomolecules, including phospholipids, proteins, and nucleotides,
leading to potential cell damage and programmed cell death [2]. Unlike its counterpart 4-hydroxynonenal (4-
HNE), which derives from omega-6 fatty acids, 4-HHE has been less studied despite emerging evidence of

its significant biological activities.

Research indicates that 4-HHE plays a dual role in cellular processes, exhibiting both cytotoxic effects and
adaptive signaling functions depending on concentration and cellular context [3]. In studies using BV-2
microglial cells, 4-HHE demonstrated potent anti-inflammatory and anti-oxidative properties at lower
concentrations (1.25-10 pM), effectively suppressing lipopolysaccharide (LPS)-induced production of nitric
oxide (NO) and reactive oxygen species (ROS) while enhancing the Nrf2/HO-1 pathway [3]. The growing

interest in 4-HHE stems from its potential involvement in metabolic regulation and its implications for
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diseases characterized by oxidative stress, including metabolic disorders, neurodegenerative conditions, and

pregnancy complications.

Experimental Models for Studying 4-HHE Effects

Placental Explant Model

The human placental explant model provides a robust system for investigating 4-HHE effects on lipid
metabolism in a tissue critically involved in nutrient transfer between mother and fetus. Placental samples
are typically collected within 2 hours of delivery from patients undergoing scheduled Caesarean sections,
with exclusion criteria including fetal anomalies, multiple gestations, hypertension, pre-existing diabetes,
substance abuse, smoking, or other comorbid diseases that could impact metabolism [2]. The collected
villous tissue is dissected and acclimatized in culture medium supplemented with 10% fetal bovine serum,

1% Penicillin/Streptomycin, and 0.2% ascorbic acid for 30 minutes before experimental treatments.

This model offers several advantages for studying lipid metabolism, including relevant physiological
context for fetal development and the ability to examine tissue-specific responses. Researchers have utilized
this system to demonstrate that 4-HHE exposure (25-100 pM) decreases gene expression associated with
lipogenesis and lipid uptake, including key regulators such as SREBP1, SREBP2, LDLR, SCD1, and
MFSD?2a [2]. The placenta's susceptibility to oxidative stress and its role in lipid transfer make it particularly

suitable for investigating 4-HHE effects under conditions mimicking metabolic disorders or maternal obesity.

BV-2 Microglial Cell Model

The BV-2 microglial cell line serves as an invaluable model for examining 4-HHE effects in neural contexts,
particularly regarding inflammatory and oxidative stress pathways. These immortalized murine microglial
cells exhibit properties similar to primary microglial cells, including active responses to LPS and interferon-
gamma (IFNy) that induce time-dependent increases in ERK-1/2, p-cPLA2, and iNOS [3]. BV-2 cells are
maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and

penicillin/streptomycin, with culture medium replacement every 3-5 days.
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This model has revealed that 4-HHE at concentrations of 1.25-10 pM can dose-dependently suppress LPS-
induced production of NO, ROS, and p-cPLA2 while enhancing Nrf2 and HO-1 expression [3]. Based on
estimated ICso values, 4-HHE was found to be five- to ten-fold more potent than DHA in inhibiting LPS-
induced inflammatory responses, highlighting its potent bioactivity [3]. The BV-2 model provides insights
into how 4-HHE might modulate neuroinflammatory processes and contribute to the protective effects

associated with omega-3 fatty acid supplementation in neurological disorders.

4-HHE Effects on Lipid Metabolism Gene Expression

Gene Expression Profiling

Exposure to 4-HHE induces significant alterations in the expression of genes involved in lipid metabolism
across different experimental models. In human placental explants, treatment with 25-100 pM 4-HHE for 24
hours resulted in decreased expression of key genes regulating lipogenesis and lipid uptake, including
SREBP1, SREBP2, LDLR, SCD1, and MFSD2a [2]. These changes contrast with those induced by 4-HNE,
which increased expression of genes associated with lipogenesis and lipid uptake (ACC, FASN, ACAT1,
FATP4) under identical experimental conditions [2]. This differential regulation highlights the distinct

signaling properties of these lipid peroxidation products despite their structural similarities.

In BV-2 microglial cells, 4-HHE treatment enhanced the expression of genes involved in the antioxidant
response, particularly those regulated by the transcription factor Nrf2 [3]. This adaptive response includes
increased expression of heme oxygenase-1 (HO-1), a potent anti-oxidative enzyme that provides
cytoprotection against oxidative stress. The ability of 4-HHE to modulate these pathways demonstrates its
capacity to influence both lipid metabolic pathways and broader cellular stress response mechanisms,

suggesting a complex role in maintaining cellular homeostasis under challenging conditions.

Table 1: Effects of 4-HHE on Lipid Metabolism Gene Expression in Human Placental Explants
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Specific Expression Concentration . .
Gene Category . . Biological Impact
Genes Direction Range
Lipogenesis SREBP1, Decreased 25-100 M Reduced lipid
Regulators SREBP2 synthesis capacity
Lipid Uptake LDLR Decreased 25-100 M Diminished
Receptors cholesterol uptake
Fatty Acid SCD1 Decreased 25-100 uM Altered fatty acid
Desaturation composition
Placental Lipid MFSD2a Decreased 25-100 M Reduced lipid transfer
Transport to fetus
Fatty Acid ACC, FASN Unchanged 25-100 uM No effect on de novo
Synthesis lipogenesis

Comparative Effects of 4-HHE and 4-HNE

The differential effects of 4-HHE and 4-HNE on lipid metabolism gene expression reveal important insights
into how lipid peroxidation products from different fatty acid precursors can distinctively influence cellular
function. While both aldehydes are reactive compounds produced under oxidative stress conditions, they
originate from different PUFA sources—4-HHE from omega-3 PUFAs like DHA, and 4-HNE from omega-6
PUFAs like arachidonic acid [1]. In placental explants, 4-HNE increased expression of genes associated with
lipogenesis and lipid uptake (ACC, FASN, ACAT1, FATP4), whereas 4-HHE decreased expression of genes
in these same pathways (SREBP1, SREBP2, LDLR, SCD1, MFSD2a) [2].

This contrasting gene regulation may have significant implications for the efficacy of omega-3 fatty acid
supplementation in environments of oxidative stress, such as maternal obesity [2]. The opposing effects
suggest that the balance between 4-HHE and 4-HNE production could influence net metabolic outcomes
under conditions of elevated oxidative stress. Furthermore, in BV-2 microglial cells, both 4-HHE and 4-HNE
demonstrated similar abilities to suppress LPS-induced inflammatory responses and enhance the Nrf2/HO-1

pathway, though with differences in potency [3]. These findings highlight the complex interplay between

© 2026 Smolecule. All rights reserved. 4/14 Tech Support


https://experts.umn.edu/en/publications/4-hydroxyhexenal-a-lipid-peroxidation-product-derived-from-oxidiz
https://pmc.ncbi.nlm.nih.gov/articles/PMC10135722/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10135722/
https://jneuroinflammation.biomedcentral.com/articles/10.1186/s12974-018-1232-3
https://www.smolecule.com/products/s580674?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

these lipid peroxidation products and their potential to differentially regulate metabolic and inflammatory

processes.

Molecular Mechanisms and Signaling Pathways

Nrf2/[HO-1 Pathway Activation

4-HHE exerts significant effects on the Nrf2 antioxidant pathway, a critical signaling cascade that
coordinates cellular defense against oxidative stress. Research using BV-2 microglial cells has demonstrated
that 4-HHE at concentrations of 1.25-10 pM can enhance nuclear factor erythroid-2-related factor 2 (Nrf2)
expression and subsequent heme oxygenase-1 (HO-1) synthesis [3]. This pathway represents an adaptive
response mechanism whereby electrophilic compounds like 4-HHE activate cytoprotective gene expression,
ultimately increasing cellular resistance to oxidative damage. The activation of Nrf2 by 4-HHE involves
modification of specific cysteine residues in the Keap1 protein, which normally targets Nrf2 for degradation,
leading to Nrf2 stabilization and translocation to the nucleus where it binds to antioxidant response elements

(ARE) in target genes.

The upregulation of HO-1 following 4-HHE exposure provides a crucial protective mechanism against
oxidative stress by catalyzing the degradation of heme into biliverdin, carbon monoxide, and free iron [3].
These breakdown products possess antioxidant, anti-inflammatory, and cytoprotective properties that help
mitigate cellular damage. This pathway activation represents a fascinating paradox where a lipid
peroxidation product, typically associated with cellular damage, can actually initiate protective responses
that enhance cellular resilience. The concentration-dependent nature of this response highlights the dual
nature of 4-HHE, with lower concentrations triggering adaptive signaling while higher concentrations

promote cytotoxic effects.

PPAR Pathway Modulation

Evidence suggests that 4-HHE may influence PPAR signaling pathways, though its effects appear to differ
from those of 4-HNE. While 4-HNE has been shown to activate peroxisome-proliferator-activated receptor

(PPAR) pathways—with both PPAR-3/§ in preadipocyte cells and PPAR-y in adipocyte cells increased by 4-
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HNE exposure, thereby upregulating lipogenic pathways [2]—the effects of 4-HHE on these nuclear
receptors are less clear. The differential impact of 4-HHE and 4-HNE on placental lipid metabolism genes
suggests distinct mechanisms of action, potentially involving varied interactions with transcription factors

regulating lipid metabolism.

The modulation of PPAR pathways by lipid peroxidation products represents a compelling mechanism
through which oxidative stress can directly influence metabolic gene expression. PPARs function as lipid
sensors that regulate numerous genes involved in lipid storage, metabolism, and energy homeostasis [2]. The
contrasting effects of 4-HHE and 4-HNE on lipid metabolism gene expression may stem from their
differential interactions with these nuclear receptors or their co-regulators. This distinction could have
significant implications for understanding how different types of oxidative stress (involving omega-3 vs.
omega-6 peroxidation) might influence metabolic outcomes in various pathological conditions, including

obesity, diabetes, and pregnancy complications.

Table 2: Concentration-Dependent Effects of 4-HHE in Experimental Models

Concentration Placental Model . . Cytotoxicity
Microglial Model Effects
Range Effects Assessment
Physiological (0.1- Baseline gene Baseline gene expression No cytotoxicity
0.3 uM) expression
Low (1.25-10 pM) Not thoroughly Suppressed LPS-induced Minimal cytotoxicity
examined NO, ROS; Enhanced
Nrf2/HO-1
Medium (25-50 Decreased Not typically used Moderate cytotoxicity
M) lipogenesis gene in some systems
expression
High (100 pM) Significant gene Not typically used Significant cytotoxicity

expression changes

Dose Considerations and Cytotoxicity
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The biological effects of 4-HHE are highly concentration-dependent, necessitating careful consideration of
dosing in experimental designs. Under physiological conditions, cellular concentrations of 4-HHE remain in
the submicromolar range (0.1-0.3 pM), but under oxidative stress, concentrations can accumulate to 10 pM
or higher [2]. Research indicates that 4-HHE at concentrations of 1.25-10 pM can induce beneficial adaptive
responses such as Nrf2 pathway activation and suppression of inflammatory mediators, while higher
concentrations (typically above 25 pM) may lead to cytotoxic effects [2] [3]. This biphasic response pattern
is characteristic of many stress signaling molecules and underscores the importance of appropriate dosing in

experimental settings.

Cytotoxicity assessment is a critical component of 4-HHE research, with lactate dehydrogenase (LDH)
assay serving as a standard method for evaluating membrane integrity and cell viability following treatment
[2]. In placental explants, ethanol and 4-HHE/4-HNE at 25, 50, and 100 pM were assessed for cytotoxicity
using LDH assay to ensure that observed gene expression changes were not simply consequences of general
cellular toxicity [2]. The 24-hour exposure period commonly used in these experiments represents a balance
between allowing sufficient time for gene expression changes while minimizing potential adaptations or
toxicity that might occur with longer incubations. Researchers should carefully consider cell type-specific
sensitivity, exposure duration, and metabolic capacity when designing experiments involving 4-HHE to

ensure biologically relevant results.

Detailed Experimental Protocols

Placental Explant Treatment and Gene Expression Analysis

6.1.1 Protocol: Placental Explant Culture and 4-HHE Treatment

¢ Tissue Collection: Obtain human placental tissue within 2 hours of delivery from scheduled
Caesarean sections from patients with BMI ranging from 21.5 to 30.8 kg/m? [2].

o Explant Preparation: Remove decidua and collect fresh tissue into warm PBS from multiple areas
across the maternal surface. Dissect placental villous explants (approximately 50 mg pieces) under
sterile conditions.

¢ Acclimatization: Place explants in culture medium (DMEM or RPMI-1640 supplemented with 10%
fetal bovine serum, 1% Penicillin/Streptomycin, and 0.2% ascorbic acid) and incubate at 37°C for 30
minutes.
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e 4-HHE Treatment: Prepare 4-HHE stock solution in ethanol and dilute to working concentrations (25,
50, and 100 pM) in culture medium. Include vehicle control with equivalent ethanol concentration (not
exceeding 0.15%).

e Exposure: Incubate explants with 4-HHE or vehicle for 24 hours at 37°C under standard culture
conditions (5% COz). Perform treatments in triplicate to ensure statistical robustness.

¢ Post-Treatment Processing: After incubation, snap-freeze samples in liquid nitrogen and store at
-80°C until RNA extraction.

6.1.2 Protocol: RNA Extraction and Gene Expression Analysis

¢ RNA Extraction: Homogenize approximately 50 mg of placental tissue in TRIzol reagent following
manufacturer's guidelines [2]. For placental explants, combine triplicate samples before extraction to
reduce individual variation.

¢ RNA Quality Assessment: Evaluate RNA quality by visualizing ribosomal RNA via gel
electrophoresis (intact RNA shows two clear bands for 18S and 28S rRNA). Quantify RNA and
assess purity using spectrophotometry (Nanodrop) with acceptable 260/280 ratio between 1.8-2.1.

¢ Reverse Transcription: Convert 1 pg of total RNA to cDNA using reverse transcriptase with oligo(dT)
or random primers.

¢ Gene Expression Analysis: Perform quantitative PCR using SYBR Green or TagMan chemistry with
primers for lipid metabolism genes (SREBP1, SREBP2, LDLR, SCD1, MFSD2a). Include
housekeeping genes (GAPDH, (B-actin, or RPLPO) for normalization.

e Data Analysis: Calculate relative gene expression using the 2*(-AACt) method. Compare 4-HHE-
treated samples to vehicle controls across multiple donors to ensure biological reproducibility.

BV-2 Microglial Cell Anti-inflammatory Assessment

6.2.1 Protocol: BV-2 Cell Culture and Treatment

¢ Cell Maintenance: Culture BV-2 microglial cells in Dulbecco's Modified Eagle Medium (DMEM)
supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 pyg/mL streptomycin at
37°C in a 5% CO2 humidified atmosphere [3].

e Experimental Seeding: Plate cells in appropriate culture vessels (96-well plates for viability and NO
assays, 6-well plates for Western blot and RNA analysis) at a density of 1x10> cells/mL and allow to
adhere overnight.

¢ Pre-treatment: Incubate cells with 4-HHE (1.25-10 uM) or vehicle control for 2 hours prior to
inflammatory stimulation.

¢ Inflammatory Stimulation: Add lipopolysaccharide (LPS) at 100 ng/mL to appropriate wells and
incubate for 18-24 hours.
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e Sample Collection: Collect culture supernatants for NO measurement and cell pellets for protein or
RNA analysis.

6.2.2 Protocol: NO Production and Western Blot Analysis

¢ Nitric Oxide Measurement:

o Mix 100 pL of culture supernatant with 100 yL of Griess reagent (equal volumes of 1%
sulfanilamide in 5% phosphoric acid and 0.1% N-1-napthylethylenediamine dihydrochloride) [3].

o Incubate at room temperature for 10 minutes and measure absorbance at 540 nm.

o Calculate NO concentration using a sodium nitrite standard curve.

¢ Western Blot Analysis:

o Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

o Separate 20-30 ug of protein by SDS-PAGE and transfer to PVDF membranes.

o Block membranes with 5% non-fat milk in TBST for 1 hour.

o Incubate with primary antibodies (Nrf2, HO-1, p-cPLA2, (3-actin) overnight at 4°C.

o Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

o Detect signals using enhanced chemiluminescence substrate and visualize with imaging
system.

Data Interpretation and Technical Considerations

Analysis and Normalization Strategies

Proper data interpretation for 4-HHE experiments requires careful consideration of normalization strategies
and appropriate controls. For gene expression studies in placental explants, combine triplicate explants
before RNA extraction to minimize individual variation and use multiple housekeeping genes for
normalization to account for potential changes in reference gene expression under experimental conditions
[2]. In all experiments, include vehicle controls with equivalent ethanol concentrations (not exceeding
0.15%) to account for solvent effects, as ethanol can itself influence lipid metabolism and oxidative stress

pathways.

When interpreting results from 4-HHE treatments, consider the biphasic nature of its effects, with lower

concentrations (1.25-10 uM) often inducing adaptive responses while higher concentrations (25-100 pM)
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may promote cytotoxic effects [2] [3]. Always correlate gene expression changes with viability assays such
as LDH release or WST-1 assays to distinguish specific regulatory effects from general toxicity. For
inflammatory studies in microglial cells, include appropriate controls such as LPS-only treated cells and
untreated baseline controls to contextualize the anti-inflammatory effects of 4-HHE. Statistical analysis
should account for multiple comparisons when examining numerous lipid metabolism genes, with correction

methods such as Bonferroni or False Discovery Rate adjustment to minimize type I errors.

Technical Considerations and Limitations

Several technical considerations are essential for proper experimental execution and interpretation when
studying 4-HHE effects. The reactive nature of 4-HHE necessitates careful handling and storage—prepare
fresh stock solutions for each experiment, protect from light, and use under well-ventilated conditions due to
its electrophilic properties and potential to form protein adducts [2]. When working with primary tissues like
placental explants, consider inter-donor variability by using tissue from multiple donors (minimum n=6
recommended) and account for potential confounding factors such as maternal BMI, gestational age, and

fetal sex.

The experimental limitations of 4-HHE research include the challenge of replicating in vivo oxidative
stress conditions in vitro, where localized concentrations and metabolic clearance may differ significantly.
The use of supra-physiological concentrations (25-100 pM) in some placental studies, while informative for
mechanistic understanding, may not fully represent physiological or pathophysiological scenarios [2].
Additionally, the differential effects of acute versus chronic 4-HHE exposure remain largely unexplored, as
most protocols utilize 24-hour treatments. Researchers should also consider species-specific differences
when extrapolating findings from rodent-derived BV-2 cells to human physiology, particularly in metabolic
and immune responses. Finally, the complex interplay between 4-HHE and other lipid peroxidation products
like 4-HNE suggests that examining these compounds in isolation may not fully capture their biological

interactions in vivo.

Visualized Experimental Workflow and Signaling
Pathways
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Experimental Workflow for Assessing 4-HHE Effects

Study Initiation

NO Production
(Griess Assay)

Viability Assessment
(LDH/WST-1)

Gene Expression
Analysis (QPCR)

Protein Analysis
(Western Blot)

Click to download full resolution via product page

Diagram 1: Experimental workflow for assessing 4-HHE effects on lipid metabolism gene expression and

inflammatory responses

4-HHE Signaling Pathways in Lipid Metabolism and Inflammation
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Diagram 2: 4-HHE signaling pathways showing effects on lipid metabolism genes and inflammatory

responses

Conclusion and Research Implications

The effects of 4-HHE on lipid metabolism gene expression represent a fascinating intersection between
oxidative stress biology and metabolic regulation. The differential impact of 4-HHE compared to 4-HNE on
lipid metabolism genes, particularly in placental tissue, suggests that these lipid peroxidation products may
have distinct biological roles despite their structural similarities [2]. The concentration-dependent effects of
4-HHE, with lower concentrations (1.25-10 uM) activating protective pathways like Nrf2/HO-1 while higher
concentrations may promote cytotoxicity, highlight the complex nature of this lipid peroxidation product [3].
These findings have significant implications for understanding how oxidative stress influences metabolic
processes and may inform therapeutic strategies for conditions characterized by elevated oxidative stress and

metabolic dysregulation.
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Future research directions should focus on elucidating the precise molecular mechanisms through which 4-
HHE modulates gene expression, particularly its interactions with specific transcription factors and signaling
pathways. Additionally, more comprehensive examination of 4-HHE effects in various tissue models and in
vivo systems would provide valuable insights into its physiological and pathophysiological roles. The
potential therapeutic applications of 4-HHE signaling, particularly in modulating inflammatory responses
and enhancing antioxidant defenses, warrant further investigation as they may reveal novel approaches for

managing disorders involving oxidative stress and metabolic dysfunction.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2026 Smolecule. All rights reserved. 13/14 Tech Support


https://www.smolecule.com/products/s580674?utm_src=pdf-custom-synthesis
https://experts.umn.edu/en/publications/4-hydroxyhexenal-a-lipid-peroxidation-product-derived-from-oxidiz
https://pmc.ncbi.nlm.nih.gov/articles/PMC10135722/
https://jneuroinflammation.biomedcentral.com/articles/10.1186/s12974-018-1232-3
https://www.smolecule.com/products/b580674#4-hydroxyhexenal-effect-on-lipid-metabolism-gene-expression
https://www.smolecule.com/products/b580674#4-hydroxyhexenal-effect-on-lipid-metabolism-gene-expression
https://www.smolecule.com/products/b580674#4-hydroxyhexenal-effect-on-lipid-metabolism-gene-expression
https://www.smolecule.com/products/b580674#4-hydroxyhexenal-effect-on-lipid-metabolism-gene-expression
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s580674?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact
) o Address: Ontario, CA 91761, United
Your Ultimate Destination for Small-Molecule (aka. States
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 14/14 Tech Support


https://www.smolecule.com/products/s580674?utm_src=pdf-bulk
https://www.smolecule.com/products/s580674?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

